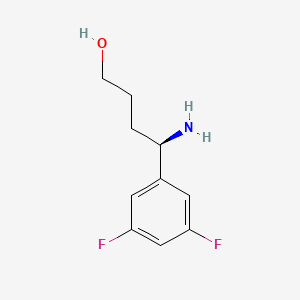
(R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is a chiral compound with a specific stereochemistry at the fourth carbon atom. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and ®-4-amino-1-butanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may involve optimized reaction conditions, including:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(3,5-difluorophenyl)butan-2-one.
Reduction: Formation of various amine derivatives depending on the reducing agent used.
Substitution: Formation of N-substituted derivatives with different functional groups.
Scientific Research Applications
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes involved in metabolic pathways.
Modulate Receptors: Interact with receptors to influence cellular signaling processes.
Alter Gene Expression: Affect the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol: The enantiomer of the compound with different stereochemistry.
4-Amino-4-(3,5-difluorophenyl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Amino-4-(3,5-difluorophenyl)butan-2-ol: A compound with a hydroxyl group at a different position.
Uniqueness
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(4R)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m1/s1 |
InChI Key |
RRFWRUGQUYFUBQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CCCO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















